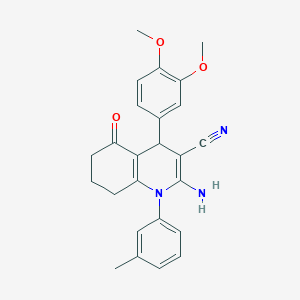![molecular formula C23H16N2O5 B392844 4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate](/img/structure/B392844.png)
4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a phenyl acetate group and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindoline Moiety: This step involves the reaction of phthalic anhydride with aniline to form the isoindoline core.
Introduction of the Phenyl Acetate Group: The phenyl acetate group is introduced through an esterification reaction involving phenol and acetic anhydride.
Coupling Reaction: The final step involves coupling the isoindoline moiety with the phenyl acetate group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl acetate derivatives.
Scientific Research Applications
4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid pentadecyl ester
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H16N2O5 |
|---|---|
Molecular Weight |
400.4g/mol |
IUPAC Name |
[4-[(1,3-dioxo-2-phenylisoindol-5-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H16N2O5/c1-14(26)30-18-10-7-15(8-11-18)21(27)24-16-9-12-19-20(13-16)23(29)25(22(19)28)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,27) |
InChI Key |
HMYZFNSVKPXKMO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B392761.png)
![2-Amino-1-(4-bromophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392763.png)
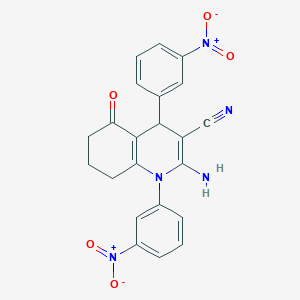
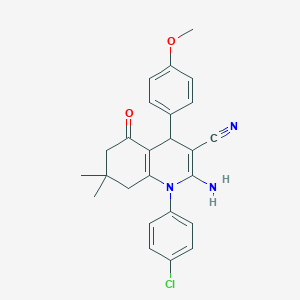
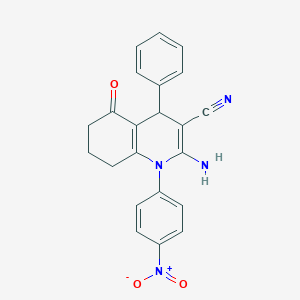
![6-{3,5-bisnitrophenyl}-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B392769.png)
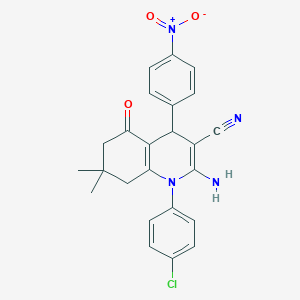
![(4Z)-N,1-BIS(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B392774.png)
![4-[(3-Methylphenyl)imino]-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B392777.png)
![2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE](/img/structure/B392778.png)
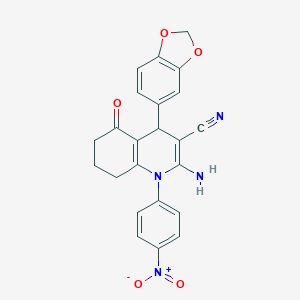

![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B392781.png)
